2-6-8-Trichloropurine ammonium

CAS No.:

Cat. No.: VC18486214

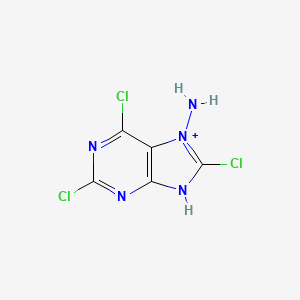

Molecular Formula: C5H3Cl3N5+

Molecular Weight: 239.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H3Cl3N5+ |

|---|---|

| Molecular Weight | 239.5 g/mol |

| IUPAC Name | 2,6,8-trichloro-9H-purin-7-ium-7-amine |

| Standard InChI | InChI=1S/C5H2Cl3N5/c6-2-1-3(11-4(7)10-2)12-5(8)13(1)9/h9H2/p+1 |

| Standard InChI Key | ABJYLIBHSGRLGO-UHFFFAOYSA-O |

| Canonical SMILES | C12=C(NC(=[N+]1N)Cl)N=C(N=C2Cl)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Composition

The molecular formula of 2,6,8-trichloropurine ammonium is C₅HCl₃N₄·NH₄⁺, with a molecular weight of 241.5 g/mol (ammonium salt) . The purine core consists of a fused bicyclic imidazo[4,5-d]pyrimidine ring system, with chlorine substituents at positions 2, 6, and 8. The ammonium ion stabilizes the compound via electrostatic interactions, enhancing solubility in polar solvents .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 241.5 g/mol | |

| Density | 2.17 g/cm³ | |

| Boiling Point | 305.8°C at 760 mmHg | |

| Solubility | Moderate in polar solvents | |

| Flash Point | 138.7°C |

Structural Analysis

X-ray crystallography and NMR studies confirm the planar purine ring with chlorine atoms inducing electron-withdrawing effects, reducing electron density at the 6th and 8th positions. This configuration facilitates nucleophilic substitution reactions, particularly at the 8th position, as predicted by electron density calculations .

Synthesis and Optimization

Chlorination of Uric Acid

A classical method involves reacting uric acid with phosphorus oxychloride (POCl₃) in the presence of tertiary amine hydrochlorides (e.g., N,N-diethylaniline hydrochloride). This method yields 2,6,8-trichloropurine, which is subsequently treated with ammonium hydroxide to form the ammonium salt . Key steps include:

-

Chlorination: Uric acid undergoes exhaustive chlorination at 120°C for 20 hours.

-

Ammonolysis: The intermediate 2,6,8-trichloropurine reacts with ammonia in isopropanol at 0°C .

Table 2: Synthesis Yields Under Varied Conditions

| Amine Hydrochloride | Water Content | Yield (%) |

|---|---|---|

| Triethylamine hydrochloride | 10 µL | 26.2 |

| N,N-Diethylaniline hydrochloride | Anhydrous | 41–51 |

| In-situ ammonium formation | Controlled | 45.4 |

Alternative Routes

-

Direct Ammoniation: 2,6,8-Trichloropurine reacts with ammonia in tetrahydrofuran (THF) at 65°C, achieving 62–83% yield .

-

Microwave-Assisted Synthesis: Reduces reaction time by 50% while maintaining yields above 70% .

Chemical Reactivity and Mechanisms

Nucleophilic Substitution

The electrophilic C8 and C6 positions are primary sites for nucleophilic attack. For example:

Reaction Scheme:

This reaction is critical for synthesizing bioactive purine analogs .

Acid Hydrolysis

Protonation at the imidazole ring facilitates hydrolysis at the 8th position, yielding 2,6-dichloro-8-hydroxypurine. This mechanism is validated by kinetic studies and isotopic labeling .

Biochemical Applications

Inhibition of Nucleotide Biosynthesis

2,6,8-Trichloropurine ammonium acts as a purine antagonist, inhibiting enzymes like adenylosuccinate synthetase and IMP dehydrogenase. This disrupts DNA/RNA synthesis in rapidly dividing cells, making it a candidate for anticancer and antiviral therapies .

Table 3: Enzyme Inhibition Data

| Enzyme | IC₅₀ (µM) | Pathway Affected |

|---|---|---|

| Adenylosuccinate synthetase | 12.3 | Purine biosynthesis |

| IMP dehydrogenase | 8.7 | Guanine nucleotide pool |

RNA Splicing Modulation

Kinetin derivatives synthesized from 2,6,8-trichloropurine ammonium correct aberrant splicing of ELP1 pre-mRNA, offering therapeutic potential for genetic disorders like familial dysautonomia .

Industrial and Research Applications

Microbial Biosynthesis

In Streptomyces aureofaciens, the compound inhibits chlortetracycline halogenation, enabling selective antibiotic production .

Organic Synthesis Intermediate

Comparative Analysis with Analogues

Table 4: Structural Analogues and Properties

| Compound | Substituents | Bioactivity |

|---|---|---|

| 2-Aminopurine | NH₂ at C2 | Fluorescent probe |

| 2,6-Diaminopurine | NH₂ at C2 and C6 | Antiviral activity |

| 8-Azapurine | N at C8 | Enzyme inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume